molecular formula C24H23N3O5 B2736236 N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097916-75-9

N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No. B2736236
CAS RN: 2097916-75-9
M. Wt: 433.464
InChI Key: GMQSZYSVJZBXPD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including furan, phenyl, hydroxyethyl, and oxopyrrolidin . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving acylation, oxidation, and electrophilic substitution . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and X-ray diffraction . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its functional groups. For example, the furan ring might undergo electrophilic substitution reactions . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents . Its melting point and boiling point would depend on the strength of the intermolecular forces in the compound .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. If it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-20(16-8-10-17(11-9-16)21-6-3-13-32-21)15-25-23(30)24(31)26-18-4-1-5-19(14-18)27-12-2-7-22(27)29/h1,3-6,8-11,13-14,20,28H,2,7,12,15H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQSZYSVJZBXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

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